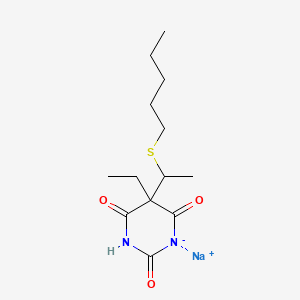
5-Ethyl-5-(1-(pentylthio)ethyl)barbituric acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-5-[1-(pentylthio)ethyl]-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is a chemical compound with the molecular formula C12H19N2NaO3S It is known for its unique structure, which includes a pyrimidinedione core substituted with ethyl, pentylthio, and sodiooxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-[1-(pentylthio)ethyl]-2-sodiooxy-4,6(1H,5H)-pyrimidinedione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidinedione core, followed by the introduction of the ethyl and pentylthio groups through alkylation reactions. The sodiooxy group is introduced in the final step through a nucleophilic substitution reaction using sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-5-[1-(pentylthio)ethyl]-2-sodiooxy-4,6(1H,5H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes
Applications De Recherche Scientifique
5-Ethyl-5-[1-(pentylthio)ethyl]-2-sodiooxy-4,6(1H,5H)-pyrimidinedione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Ethyl-5-[1-(pentylthio)ethyl]-2-sodiooxy-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethyl-5-(1-ethylpropyl)-2-thioxo-2,3-dihydropyrimidine-4,6(1H,5H)-dione: This compound shares a similar pyrimidinedione core but differs in the substituents attached to it.
5-Ethyl-5-[1-(methylthio)ethyl]-2-sodiooxy-4,6(1H,5H)-pyrimidinedione: Another similar compound with a methylthio group instead of a pentylthio group.
Uniqueness
5-Ethyl-5-[1-(pentylthio)ethyl]-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
67050-85-5 |
|---|---|
Formule moléculaire |
C13H21N2NaO3S |
Poids moléculaire |
308.37 g/mol |
Nom IUPAC |
sodium;5-ethyl-5-(1-pentylsulfanylethyl)pyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C13H22N2O3S.Na/c1-4-6-7-8-19-9(3)13(5-2)10(16)14-12(18)15-11(13)17;/h9H,4-8H2,1-3H3,(H2,14,15,16,17,18);/q;+1/p-1 |
Clé InChI |
UUSNRDYXYNXBMC-UHFFFAOYSA-M |
SMILES canonique |
CCCCCSC(C)C1(C(=O)NC(=O)[N-]C1=O)CC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


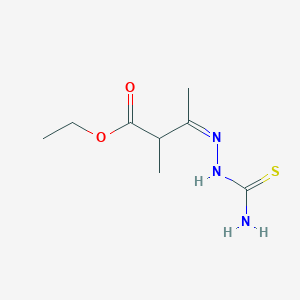
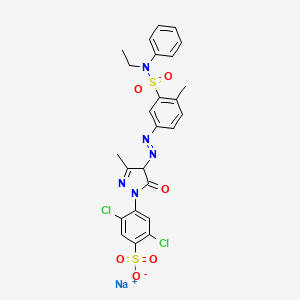
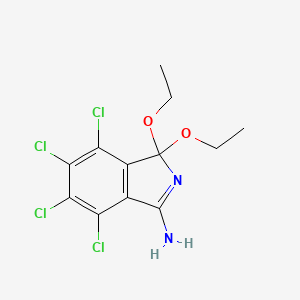
![1-[2,2-Bis(3,4-dimethoxyphenyl)ethyl]-5-ethoxypyrrolidin-2-one](/img/structure/B14467432.png)
![4-[(E)-(2-Nitrophenyl)diazenyl]-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14467435.png)

![[(2R,3S,4R,5R)-5-(6-amino-2-fluoro-purin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)tetrahydrofuran-3-yl] dihydrogen phosphate](/img/structure/B14467442.png)
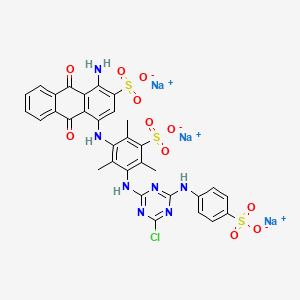
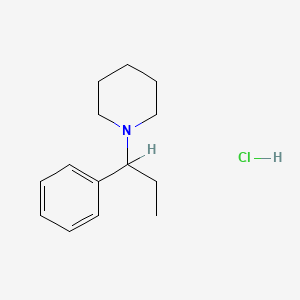
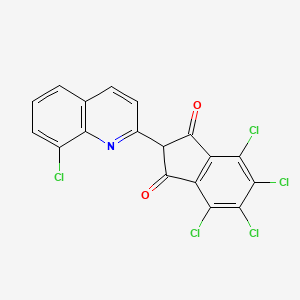
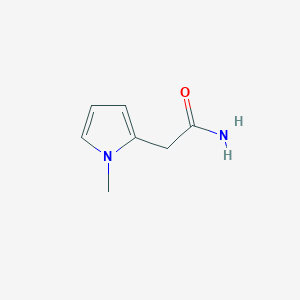
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl-](/img/structure/B14467466.png)
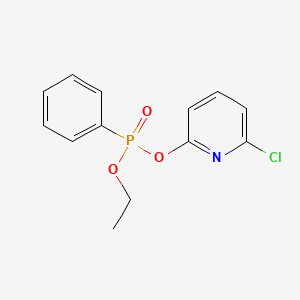
![3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14467479.png)
